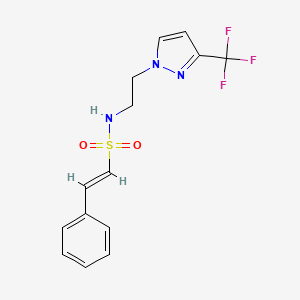
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
カタログ番号 B2442773
CAS番号:
1448140-34-8
分子量: 345.34
InChIキー: ZRECWGOXAHIMEH-YRNVUSSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a phenyl group, a pyrazole ring, and a trifluoromethyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which share some structural similarities, can be synthesized through various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the phenyl group, the pyrazole ring, and the trifluoromethyl group. These groups could impact the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known to participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to confer increased stability and lipophilicity .科学的研究の応用
Anti-Inflammatory and Anticancer Properties
- Synthesized derivatives of celecoxib, a drug structurally similar to (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, have been found to exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, demonstrated anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, which is promising for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Applications in Agriculture
- In the field of agriculture, derivatives of this compound class were used in a study to explore small molecules with ethylene-like biological activity, which is crucial for plant growth and development. One derivative, EH-1, displayed significant biological activity in inducing a triple response in Arabidopsis seedlings, suggesting potential applications in plant growth regulation (Keimei Oh et al., 2017).
Antimicrobial Activity
- Some derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
Enzyme Inhibition Studies
- Derivatives of this compound have been investigated for their carbonic anhydrase I and II inhibition properties, which are important in medical research for developing treatments for conditions like glaucoma and epilepsy (H. Gul et al., 2016).
Fluorescent Probes for Biological Applications
- Certain derivatives serve as fluorescent probes for detecting biological thiols, which are critical in cellular processes. One such probe demonstrated high selectivity and sensitivity for glutathione detection, useful in biochemical and medical research (Sheng-Qing Wang et al., 2013).
Corrosion Inhibition
- Quinoxaline derivatives, related to the compound , have been studied as corrosion inhibitors for mild steel in acidic media, showing potential applications in industrial corrosion protection (V. Saraswat et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-6-9-20(19-13)10-8-18-23(21,22)11-7-12-4-2-1-3-5-12/h1-7,9,11,18H,8,10H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECWGOXAHIMEH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

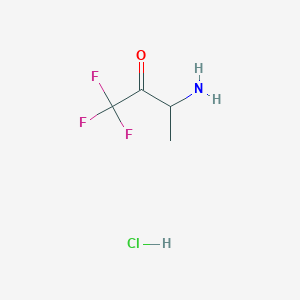
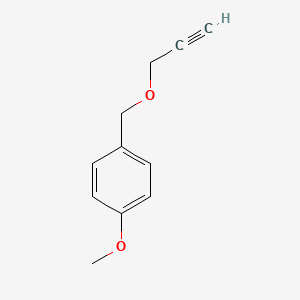
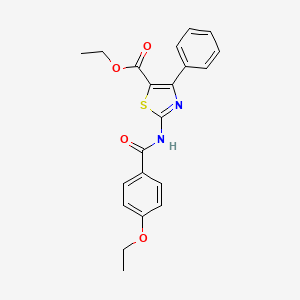

![N-(2,3-dihydro-1H-inden-5-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2442694.png)

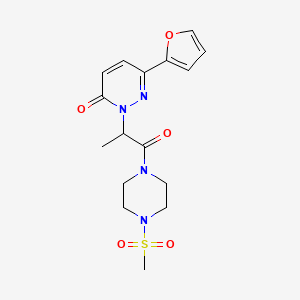
![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)
![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)
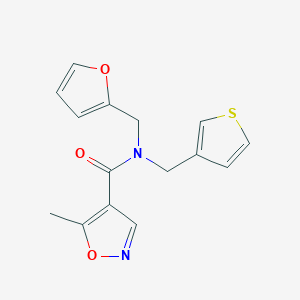
![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)
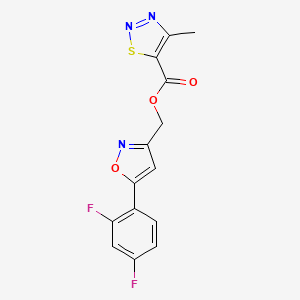
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)